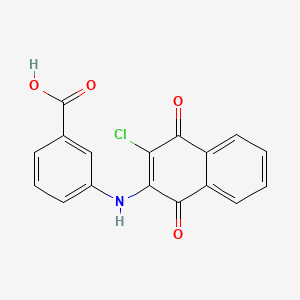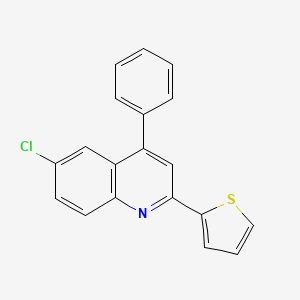
6-Chloro-4-phenyl-2-(thiophen-2-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-phenyl-2-(thiophen-2-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a chlorine atom at the 6-position, a phenyl group at the 4-position, and a thiophene ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-phenyl-2-(thiophen-2-yl)quinoline typically involves multi-step reactions starting from readily available precursors. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like tetrahydrofuran or dimethylformamide, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts, solvents, and reaction conditions are tailored to minimize costs and environmental impact while maximizing product purity and yield.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-phenyl-2-(thiophen-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the chlorine atom or reduce other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted position using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.
Major Products:
Oxidation: Formation of quinoline derivatives with hydroxyl or carbonyl groups.
Reduction: Dechlorinated quinoline or reduced thiophene derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
6-Chloro-4-phenyl-2-(thiophen-2-yl)quinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 6-Chloro-4-phenyl-2-(thiophen-2-yl)quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect pathways related to cell proliferation, apoptosis, and oxidative stress, contributing to its therapeutic effects.
Comparison with Similar Compounds
4-Phenyl-2-thiophen-2-ylquinoline: Lacks the chlorine substitution, which may affect its reactivity and biological activity.
2-Chloroquinoline-3-carbaldehyde: Another chlorinated quinoline derivative with different substitution patterns and applications.
Uniqueness: 6-Chloro-4-phenyl-2-(thiophen-2-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and thiophene ring enhances its reactivity and potential for diverse applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C19H12ClNS |
|---|---|
Molecular Weight |
321.8 g/mol |
IUPAC Name |
6-chloro-4-phenyl-2-thiophen-2-ylquinoline |
InChI |
InChI=1S/C19H12ClNS/c20-14-8-9-17-16(11-14)15(13-5-2-1-3-6-13)12-18(21-17)19-7-4-10-22-19/h1-12H |
InChI Key |
WVOROMICSWYMLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Z)-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B15036904.png)
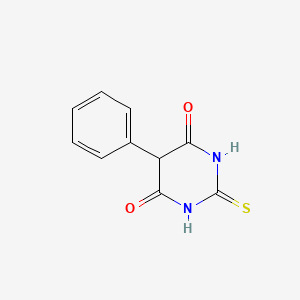
![3-amino-N-(4-methylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15036924.png)
![3-methyl-1-phenyl-4-{(E)-[(trimethoxymethyl)imino]methyl}-1H-pyrazol-5-ol](/img/structure/B15036937.png)
![13-ethyl-14-propylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B15036944.png)
![5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide](/img/structure/B15036947.png)
![2-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-N-ethyl-2-oxoacetamide](/img/structure/B15036957.png)
![N-(4-bromophenyl)-2-[(6-nitro-1H-benzotriazol-1-yl)oxy]acetamide](/img/structure/B15036965.png)
![Ethyl 4-[(4-iodophenyl)amino]quinoline-3-carboxylate](/img/structure/B15036967.png)
![2-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15036976.png)
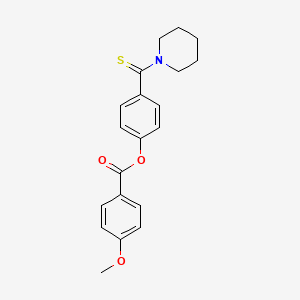
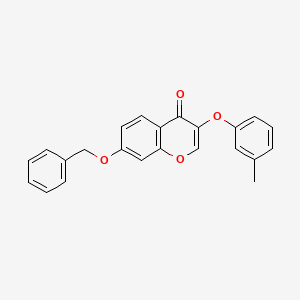
![3-chloro-1-(2,3-dimethylphenyl)-4-[(3,4-dimethylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B15036995.png)
